molecular formula C20H17ClN6O2S B2540495 N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-65-6

N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2540495
CAS No.: 863500-65-6
M. Wt: 440.91
InChI Key: QJCGOSREXARPAQ-UHFFFAOYSA-N
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Description

This compound features a triazolopyrimidine core fused with a [1,2,3]triazole ring, substituted at the 3-position with a 4-methoxyphenyl group and at the 7-position with a thioacetamide moiety linked to a 2-chlorobenzyl group. The 4-methoxy group likely enhances solubility and modulates electronic properties, while the 2-chlorobenzyl substituent may influence steric interactions in biological targets.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2S/c1-29-15-8-6-14(7-9-15)27-19-18(25-26-27)20(24-12-23-19)30-11-17(28)22-10-13-4-2-3-5-16(13)21/h2-9,12H,10-11H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCGOSREXARPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=CC=C4Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through various methods, including microwave-assisted techniques that enhance yield and purity. For instance, a study demonstrated that the compound could be prepared using a catalyst-free method under microwave conditions, achieving significant yields while maintaining structural integrity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit considerable antimicrobial activity. Specifically, derivatives containing the triazolo-pyrimidine core have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus12 µg/mL
Compound BE. coli15 µg/mL
Compound CC. albicans10 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Triazolopyrimidine derivatives have been shown to inhibit cancer cell proliferation in vitro. For example, studies demonstrated that certain triazolopyrimidine complexes exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis .

Case Study: Anticancer Effects
In a study focusing on triazolopyrimidine complexes, it was found that these compounds significantly reduced cell viability in HeLa and MCF-7 cancer cell lines at concentrations as low as 10 µM. The mechanism was attributed to the disruption of mitochondrial function and induction of oxidative stress .

The biological activity of this compound can be linked to its ability to interact with key biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cellular metabolism in pathogens.
  • Disruption of Membrane Integrity : The thioacetamide moiety may contribute to the disruption of microbial membranes, leading to cell death.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exhibit significant antimicrobial activity. For instance:

  • In Vitro Studies : Derivatives with the triazolo-pyrimidine structure showed promising results against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential enzymes.

Anticancer Properties

The anticancer potential of this compound has been explored extensively:

  • Cell Line Studies : In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The observed IC50 values suggest that the compound effectively impedes cancer cell growth.
  • Mechanism of Action : The proposed mechanism includes inhibition of key signaling pathways involved in cell division and survival, potentially through interaction with specific receptors or enzymes critical for tumor growth.

Case Study 1: Antimicrobial Activity Assessment

A study investigated various derivatives of triazolo-pyrimidines against Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications in the side chain significantly enhanced antimicrobial potency. This compound was among the most effective compounds tested.

Case Study 2: Anticancer Efficacy Evaluation

In a comprehensive evaluation conducted by the National Cancer Institute (NCI), this compound exhibited significant cytotoxicity against a panel of cancer cell lines. The study highlighted its potential as a lead compound for further development in anticancer therapeutics.

Chemical Reactions Analysis

Triazolopyrimidine Core

  • Electrophilic Substitution : The electron-deficient pyrimidine ring undergoes nitration or halogenation at the 5-position under acidic conditions .

  • Nucleophilic Attack : Alkylation at N3 occurs with alkyl halides (e.g., methyl iodide) in the presence of NaH.

Thioether (–S–) Linkage

  • Oxidation : Reacts with mCPBA or H₂O₂ to form sulfoxide (R–S(=O)–R) or sulfone (R–SO₂–R) derivatives.

  • Cleavage : Treating with Raney Nickel/H₂ selectively removes sulfur, yielding des-thio analogues.

Chlorobenzyl Group

  • Nucleophilic Substitution : The chlorine atom is replaced by amines (e.g., piperidine) or thiols under basic conditions .

  • Cross-Coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) .

Methoxyphenyl Substituent

  • Demethylation : BBr₃ in DCM cleaves the methoxy group to a hydroxyl.

  • Electrophilic Aromatic Substitution : Nitration or sulfonation occurs at the para position relative to methoxy .

Comparative Reactivity with Analogues

Modifications to substituents significantly alter reactivity and stability:

Modification Reaction Site Impact on Reactivity
4-Methoxyphenyl → 4-ChlorophenylTriazole N-substituentIncreased electrophilicity at pyrimidine C5
Thioether → Ether (–O–)LinkageReduced oxidation susceptibility
Chlorobenzyl → FluorobenzylAcetamide side chainEnhanced stability toward hydrolysis
  • Electron-Withdrawing Groups (e.g., –Cl, –CF₃) increase triazolopyrimidine electrophilicity, facilitating nucleophilic attack.

  • Thioether vs. Ether : Thioethers are more prone to oxidation but confer stronger metal-binding affinity.

Hydrolytic Stability

  • pH Dependence : Stable in neutral conditions (pH 6–8) but degrades in acidic (pH < 4) or alkaline (pH > 10) media via amide hydrolysis or triazole ring opening.

  • Half-Life : 14 days at pH 7.4 (25°C) vs. 2 hours at pH 2.

Thermal Stability

  • Decomposes above 220°C, with exothermic peaks observed via DSC.

Photostability

  • UV light (254 nm) induces sulfoxide formation (thioether oxidation) within 48 hours.

Key Research Findings

  • Catalytic Hydrogenation : Reduces the triazole ring to a dihydro derivative, abolishing bioactivity .

  • Grignard Reagents : Add to the pyrimidine C5 position, forming C–C bonds without ring opening .

  • Bioconjugation : The chlorobenzyl group reacts with thiol-containing proteins (e.g., albumin) via nucleophilic substitution, enabling drug delivery studies .

Reaction Optimization Strategies

  • Solvent Effects : DMF or DMSO improves thioether coupling efficiency vs. THF.

  • Catalysts : Pd(PPh₃)₄ enhances cross-coupling yields by 20–30% compared to Pd(OAc)₂ .

This comprehensive analysis underscores the compound’s versatility in medicinal chemistry and materials science, driven by its modular reactivity profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Core Structure Notable Features
Target Compound 3-(4-methoxyphenyl), 7-(thioacetamide-2-chlorobenzyl) Triazolo[4,5-d]pyrimidine Methoxy enhances solubility; chloro-benzyl may improve target affinity .
N-(2-((3-(4-Chlorobenzyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)acetamide (20) 3-(4-chlorobenzyl), 5-(propylthio), 7-(aminoethylacetamide) Triazolo[4,5-d]pyrimidine Propylthio group increases lipophilicity; potent kinase inhibition reported .
4-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)aniline (22) 3-benzyl, 7-(thioaniline) Triazolo[4,5-d]pyrimidine Aniline substituent enables further functionalization via diazotization .
2-((3-(4-(Morpholinomethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole (9e) 3-(4-morpholinomethylbenzyl), 7-(benzoxazole-thio) Triazolo[4,5-d]pyrimidine Morpholine improves solubility; benzoxazole enhances π-π stacking .

Physical Properties

Table 2: Melting Points and Stability
Compound Name Melting Point (°C) Crystallization Solvent Stability Notes
Target Compound Not Reported Not Reported Likely stable in DMSO/ethanol .
Compound 20 Not Specified Not Reported Stable under refrigeration .
Compound 9e 89–90 Cyclohexane/toluene High crystallinity due to morpholine .
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) 213–215 Ethanol Cyanobenzylidene enhances rigidity .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing the triazolo[4,5-d]pyrimidine core in this compound?

  • The triazolo[4,5-d]pyrimidine scaffold can be synthesized via cyclocondensation of substituted amidines with nitriles or through palladium-catalyzed cross-coupling reactions. For example, nitroarenes can undergo reductive cyclization using formic acid derivatives as CO surrogates to form fused heterocycles . Intermediate functionalization (e.g., thioether formation) can be achieved by reacting chlorinated precursors with thiol-containing reagents under basic conditions .

Q. How should researchers characterize the molecular structure of this compound?

  • Use a combination of X-ray crystallography (for definitive bond-length/angle confirmation) , NMR spectroscopy (¹H/¹³C for functional group verification), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, X-ray analysis of analogous triazolopyrimidines revealed planar heterocyclic systems with intermolecular hydrogen bonding influencing crystal packing .

Q. What in vitro assays are suitable for initial biological evaluation?

  • Prioritize enzyme inhibition assays (e.g., kinase or COX-2 targets) due to structural similarities to known bioactive triazolopyrimidines . Antimicrobial activity can be tested via broth microdilution (MIC determination), while cytotoxicity screening against cancer cell lines (e.g., MTT assay) is recommended .

Q. What solvents and conditions are optimal for purifying this compound?

  • Purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane. For recrystallization, ethanol-DMF mixtures (9:1) are effective for analogous acetamide derivatives . Monitor purity by HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can synthetic yield be improved for the acetamide-thioether linkage?

  • Optimize the nucleophilic substitution step by using triethylamine as a base in anhydrous dioxane at 20–25°C to minimize hydrolysis. For sterically hindered substrates, switch to microwave-assisted synthesis to reduce reaction time and improve regioselectivity . Kinetic studies of analogous reactions suggest a 10–15% yield increase with controlled temperature ramping .

Q. What computational methods aid in predicting binding affinity to biological targets?

  • Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., COX-2 or EGFR kinases). MD simulations (AMBER/CHARMM) can assess stability of ligand-receptor complexes. A study on triazolothiadiazines highlighted the role of sulfone moieties in enhancing hydrophobic interactions .

Q. How do structural modifications influence pharmacokinetic properties?

  • Introduce electron-withdrawing groups (e.g., -CF₃) to the 4-methoxyphenyl moiety to improve metabolic stability. LogP calculations (ChemDraw) and HPLC-based solubility assays in PBS (pH 7.4) can guide bioavailability optimization. Analogous compounds with chlorobenzyl groups showed 2-fold increased plasma half-life in murine models .

Q. What strategies resolve contradictions in hazard classification data?

  • Cross-reference Safety Data Sheets (SDS) from multiple vendors and validate via experimental testing (e.g., Ames test for mutagenicity). For example, while some triazolopyrimidines are labeled non-hazardous , others require strict handling (e.g., P210 precautions against ignition sources) . Always consult OECD guidelines for in-depth toxicological profiling.

Methodological Notes

  • Data Validation : Replicate key findings (e.g., biological activity) using orthogonal assays to confirm reproducibility .
  • Safety Compliance : Use fume hoods for reactions involving chloroacetyl chloride or iron powder reductions .

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